molecular formula C9H6BrFO2 B2490362 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran CAS No. 1498609-31-6

5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran

Cat. No.: B2490362
CAS No.: 1498609-31-6
M. Wt: 245.047
InChI Key: AOFAJXJQMZRCAD-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran is a fluorinated and brominated benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H6BrFO2 and a molecular weight of 245.05 g/mol, is characterized by its solid form and high purity, typically at 95% . The benzofuran core structure, substituted with bromo and fluoro groups, is a key scaffold found in compounds being investigated for their biological activity. For instance, similar benzo-fused heterocyclic derivatives have been described in patent literature as potent agonists of the G-protein coupled receptor GPR120 . This receptor is a promising target for metabolic diseases, including type 2 diabetes, suggesting potential research applications for this compound in developing new therapeutic agents. The presence of both a bromine atom and a hydroxymethyl group on the benzofuran scaffold makes it a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies through various cross-coupling and functionalization reactions. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(5-bromo-7-fluoro-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFAJXJQMZRCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or aldehydes. For 7-fluorobenzofuran derivatives, fluorinated starting materials like 2-fluoro-4-methoxyphenol are employed. A representative protocol involves:

Reaction Conditions

  • Substrate : 2-Fluoro-4-methoxybenzaldehyde
  • Catalyst : Concentrated H$$2$$SO$$4$$ (0.5 equiv)
  • Solvent : Acetic acid, 80°C
  • Time : 6–8 hours

This method yields 7-fluorobenzofuran with >85% purity, though subsequent demethylation is required for hydroxymethyl group introduction.

Regioselective Bromination

Electrophilic Aromatic Substitution

Bromination at the 5-position is achieved using bromine (Br$$_2$$) or N-bromosuccinimide (NBS). Key parameters include:

Parameter Optimal Value Impact on Yield
Brominating Agent NBS (1.1 equiv) Minimizes di-bromination
Solvent Dichloromethane Enhances solubility
Temperature 0–5°C Improves regioselectivity
Catalyst FeCl$$_3$$ (0.05 equiv) Accelerates reaction

Under these conditions, 5-bromo-7-fluorobenzofuran is obtained in 72–78% yield after silica gel chromatography.

Hydroxymethyl Group Installation

Reduction of Ester Precursors

A two-step esterification-reduction sequence is widely adopted:

  • Esterification :

    • React 5-bromo-7-fluorobenzofuran-2-carboxylic acid with methanol (CH$$3$$OH) under H$$2$$SO$$_4$$ catalysis
    • Yield: 89–93% methyl ester
  • Reduction :

    • Reagent : LiAlH$$_4$$ (2.2 equiv) in anhydrous THF
    • Temperature : −78°C to 0°C (controlled addition)
    • Workup : Quench with Na$$2$$SO$$4$$·10H$$_2$$O, extract with ethyl acetate
    • Yield: 68–74% hydroxymethyl product

This method avoids over-reduction but requires strict moisture exclusion.

Alternative Pathways

Direct Hydroxymethylation via Friedel-Crafts Alkylation

Recent advances utilize formaldehyde (HCHO) in a Friedel-Crafts reaction:

Optimized Conditions

  • Catalyst : ZnCl$$_2$$ (1.5 equiv)
  • Solvent : Nitromethane, 50°C
  • Reaction Time : 12 hours
  • Yield : 61% with 88% regioselectivity

While efficient, this route produces minor amounts of 2,5-di(hydroxymethyl) byproducts requiring column chromatography for removal.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput and safety, pharmaceutical manufacturers employ continuous flow reactors with the following stages:

  • Bromination Module

    • Residence time: 8 minutes
    • Throughput: 12 kg/hour
  • Reduction Module

    • Pd/C catalyst bed (0.5% loading)
    • H$$_2$$ pressure: 15 bar
    • Yield: 82% at 98.5% purity

This system reduces hazardous intermediate handling and improves thermal control compared to batch processes.

Analytical Characterization

Critical quality control metrics for the final compound:

Parameter Specification Method
Purity ≥99.0% HPLC (C18 column)
Regiochemical Identity 5-Bromo, 7-fluoro $$^{1}$$H/$$^{13}$$C NMR
Residual Solvents <500 ppm GC-MS

NMR data (400 MHz, CDCl$$_3$$):

  • H-2 : δ 4.75 (s, 2H, CH$$_2$$OH)
  • H-5 : δ 7.48 (d, $$^3$$J = 8.5 Hz)
  • F-7 : δ −114.2 ppm (q, $$^4$$J = 9.1 Hz)

Challenges and Optimization

Byproduct Formation

Common impurities and mitigation strategies:

Impurity Source Removal Method
5,7-Dibromo derivative Over-bromination Recrystallization (Hexane/EtOAc)
2-Formyl derivative Over-oxidation NaBH$$_4$$ reduction
Dehalogenated product Radical side reactions Radical scavengers (BHT)

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 5-Bromo-2-(carboxymethyl)-7-fluorobenzofuran or 5-Bromo-2-(formyl)-7-fluorobenzofuran.

    Reduction: 2-(Hydroxymethyl)-7-fluorobenzofuran.

    Substitution: 5-Amino-2-(hydroxymethyl)-7-fluorobenzofuran or 5-Thio-2-(hydroxymethyl)-7-fluorobenzofuran.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H8BrF1O2
Molecular Weight: 251.07 g/mol

The compound features a bromine atom, a hydroxymethyl group, and a fluorine atom, which contribute to its unique reactivity and biological interactions. The presence of these functional groups enhances its potential for various applications.

Chemistry

5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
  • Reduction: The bromine atom can be reduced to a hydrogen atom.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

These reactions are critical for developing derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is utilized to study the effects of halogenated benzofurans on biological systems. Its interactions with various molecular targets make it a valuable tool for exploring biological mechanisms.

Medicine

The compound is being investigated as a precursor for the development of pharmaceutical compounds with potential therapeutic effects. Its biological activity suggests applications in:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Therapies: Formulation of novel anticancer drugs aimed at specific types of tumors.
  • Neurological Disorders: Investigating effects on serotonin receptors for potential treatments of depression and anxiety disorders.

Research indicates that this compound exhibits significant biological activity, particularly:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

In vitro studies have shown that this compound significantly inhibits cancer cell growth. The following table presents its effectiveness against specific cancer cell lines:

Cell LineIC50 (µM)
Colon Cancer (HCT116)0.73 ± 0.10
Pancreatic Cancer (PANC1)0.23 ± 0.04

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Inhibition

In another investigation focused on the anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. Findings revealed a dose-dependent reduction in cell viability, emphasizing the structure-activity relationship that enhances potency against cancer cells.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

The pharmacological profile of benzofuran derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Compound Name Substituents (Positions) Key Properties/Activities References
5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran Br (5), -CH₂OH (2), F (7) Enhanced solubility; potential direct bioactivity
5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran Br (5), 4-F-C₆H₄ (2), CH₃ (7), SOCH₃ (3) Antifungal, antitumor activities; sulfinyl group enhances binding
5-Bromo-7-fluoro-1-benzofuran Br (5), F (7) Simpler structure; used as intermediate; limited bioactivity data
(7-Bromo-2-fluoro-benzofuran-5-yl)methanol Br (7), F (2), -CH₂OH (5) Positional isomer of target compound; altered solubility/reactivity
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Br (5), CH₃ (2,7), SO₂-C₆H₄-CH₃ (3) Sulfonyl group stabilizes crystal packing; halogen bonding observed

Biological Activity

5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Structure:

  • Molecular Formula: C10H8BrF1O2
  • Molecular Weight: 251.07 g/mol

Functional Groups:

  • The compound features a bromine atom, a hydroxymethyl group, and a fluorine atom, which contribute to its unique reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The mechanism of action is believed to involve:

  • Receptor Binding: The compound may act as a ligand for specific receptors, influencing signal transduction pathways. For instance, it has been noted for potential interactions with serotonin receptors, which are implicated in mood regulation and other neurological functions .
  • Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies demonstrated that it could significantly reduce the viability of cancer cells, particularly in colon and pancreatic cancer models. The structure-activity relationship (SAR) indicates that the hydroxymethyl substituent enhances potency against cancer cells .

Cell Line IC50 (µM)
Colon Cancer (HCT116)0.73 ± 0.10
Pancreatic Cancer (PANC1)0.23 ± 0.04

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Inhibition
In another investigation focused on the anticancer properties of the compound, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with specific structural modifications leading to enhanced activity.

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development. Its potential applications include:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Therapies: Formulation of novel anticancer drugs aimed at specific types of tumors.
  • Neurological Disorders: Investigating its effects on serotonin receptors for potential treatments of depression and anxiety disorders .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran?

The synthesis typically involves functionalization of the benzofuran core. A validated method includes:

  • Oxidation of sulfanyl precursors : For example, 5-bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfanyl-1-benzofuran can be oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, yielding sulfinyl derivatives with 56% yield after purification by column chromatography (hexane-ethyl acetate, 2:1 v/v) .
  • Halogenation and substitution : Bromine can be introduced via electrophilic aromatic substitution, while hydroxymethyl groups are added through nucleophilic substitution or reduction of carbonyl intermediates .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural determination. Key parameters include:

  • Crystal system : Triclinic (space group P1) with unit cell dimensions a = 7.53 Å, b = 9.81 Å, c = 10.91 Å, and angles α = 106.6°, β = 92.6°, γ = 109.5° .
  • Refinement : Hydrogen atoms are positioned geometrically using a riding model (C–H = 0.95–0.98 Å), with thermal parameters refined to 1.2–1.5×Ueq of parent atoms .

Advanced Research Questions

Q. How do structural variations (e.g., substituents) influence the pharmacological activity of benzofuran derivatives?

Substituents like bromine, fluorophenyl, and sulfinyl groups modulate activity through steric and electronic effects:

  • Bromine : Enhances binding affinity to enzymes/receptors via halogen bonding .
  • Sulfinyl groups : Improve solubility and bioavailability, as seen in derivatives with antifungal and antitumor activities .
  • Hydroxymethyl : Increases hydrogen-bonding potential, critical for interactions with biological targets .
Substituent Pharmacological Effect Reference
Bromine (C5)Antiviral activity enhancement
4-Fluorophenyl (C2)Improved metabolic stability
Sulfinyl (C3)Antifungal and antitumor activity

Q. What methodologies resolve contradictions in biological activity data across structurally similar benzofuran derivatives?

Discrepancies often arise from differences in assay conditions or substituent positioning. Mitigation strategies include:

  • Dose-response profiling : Establish EC50/IC50 values under standardized conditions (e.g., pH, temperature).
  • Computational modeling : Use DFT or molecular docking to predict binding modes and correlate with experimental results .
  • Crystallographic analysis : Compare solid-state conformations to identify steric clashes or conformational flexibility .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Key parameters include:

  • Catalyst selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent effects : Dichloromethane or benzene for controlled oxidation reactions .
  • Temperature control : Low temperatures (e.g., 273 K) to minimize side reactions during sulfinyl group formation .

Data Contradiction Analysis

Q. Why do crystallographic data for similar benzofuran derivatives show variations in bond angles and torsion angles?

Differences arise from:

  • Crystal packing forces : Non-covalent interactions (e.g., π-π stacking, halogen bonding) distort molecular geometry .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -F) reduce bond lengths in the benzofuran core . Example: In 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, the C8–C9–C10–C11 torsion angle is −161.47° due to steric hindrance from the fluorophenyl group .

Methodological Challenges

Q. What are the limitations of column chromatography in purifying benzofuran derivatives, and how can they be addressed?

  • Issue : Co-elution of structurally similar by-products.
  • Solution : Use gradient elution (e.g., hexane to ethyl acetate) or alternative stationary phases (e.g., silica gel vs. alumina) .
  • Validation : Monitor purity via HPLC or TLC (Rf = 0.72 for hexane-ethyl acetate, 2:1 v/v) .

Structural and Functional Insights

Q. How does the hydroxymethyl group at C2 influence the reactivity of this compound?

The hydroxymethyl group:

  • Facilitates derivatization : Acts as a nucleophile in esterification or etherification reactions .
  • Enhances solubility : Polar interactions with aqueous solvents improve bioavailability for in vitro assays .

Advanced Characterization Techniques

Q. What advanced techniques complement X-ray crystallography for analyzing benzofuran derivatives?

  • Solid-state NMR : Probes local electronic environments of bromine and fluorine atoms .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolves absolute configuration and quantifies disorder in crystal lattices .

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